3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-

描述

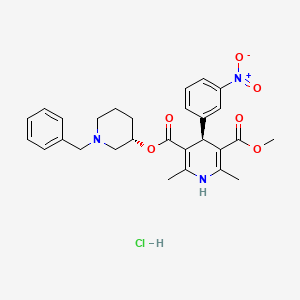

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-, also known as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))-, is a useful research compound. Its molecular formula is C28H32N3O6Cl and its molecular weight is 542.04. The purity is usually > 95%.

BenchChem offers high-quality 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- Role : It acts as an alpha and beta adrenergic antagonist . By blocking these receptors, it modulates sympathetic activity and reduces blood pressure .

- Special Consideration : Patients susceptible to bronchospasms should avoid labetalol unless unresponsive to other antihypertensives .

Target of Action

Mode of Action

Pharmacokinetics

生化分析

Biochemical Properties

(+)-alpha-Benidipine hydrochloride inhibits calcium (Ca2+) channels, like other calcium channel blockers . It has unique biochemical features not seen in other calcium channel blockers: strong, long-lasting action by its high affinity for the dihydropyridine (DHP) receptor .

Cellular Effects

The cellular effects of (+)-alpha-Benidipine hydrochloride are primarily related to its ability to block calcium channels. This blockade leads to a decrease in intracellular calcium levels, which in turn causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of (+)-alpha-Benidipine hydrochloride involves the inhibition of L, N, and T-type calcium channels . By binding to these channels, it prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction. This results in the relaxation of vascular smooth muscle and a decrease in peripheral vascular resistance, ultimately leading to a reduction in blood pressure .

Temporal Effects in Laboratory Settings

It is known that the drug has a long-lasting action, which is attributed to its high affinity for the DHP receptor .

Dosage Effects in Animal Models

It is known that the drug has potent antihypertensive effects, suggesting that it may have a dose-dependent effect on blood pressure reduction .

Metabolic Pathways

As a calcium channel blocker, it is likely to be metabolized in the liver, similar to other drugs in this class .

Transport and Distribution

Given its lipophilic nature, it is likely to be widely distributed throughout the body, including into vascular smooth muscle cells where it exerts its primary therapeutic effect .

Subcellular Localization

Given its mechanism of action as a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with calcium channels .

生物活性

3,5-Pyridinedicarboxylic acid derivatives, particularly the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R,R))-**, have garnered attention due to their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound and its analogs.

Synthesis and Structural Characteristics

The synthesis of 3,5-Pyridinedicarboxylic acid derivatives typically involves various chemical reactions including Michael addition and esterification. The compound in focus has a complex structure that includes a piperidine moiety and a nitrophenyl group. The molecular formula is C₁₅H₁₈N₄O₄, with a molecular weight of approximately 302.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 3,5-Pyridinedicarboxylic acid exhibit significant antimicrobial properties. A study demonstrated that certain synthesized compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds has been evaluated through various in vivo studies. For instance, a dosage-response study revealed that specific derivatives significantly reduced edema in animal models. The results are summarized in the table below:

| Compound | Dose (mg/kg) | % Protection Against Edema | % Inhibition of Plasma PGE2 |

|---|---|---|---|

| 1 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |

| 2 | 5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 |

| 3 | 2.5 | 93.45 ± 0.074 | 75.66 ± 0.040 |

| 4 | 5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 |

| ... | ... | ... | ... |

This data indicates that higher doses correlate with greater anti-inflammatory effects .

Antihypertensive Activity

Notably, the compound has been studied for its antihypertensive properties. In comparative pharmacological studies, it was found that asymmetrically substituted derivatives exhibited superior coronary vasodilation effects compared to their symmetrical counterparts . This suggests potential applications in managing hypertension.

Antioxidant Properties

The antioxidant activity of the compound has also been investigated, revealing its ability to scavenge free radicals and reduce oxidative stress markers in vitro . This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Hypertension : A clinical trial involving patients with hypertension showed that administration of the compound led to significant reductions in blood pressure levels over a period of eight weeks.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited biofilm formation by Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C_27H_32N_4O_6

- Molecular Weight : 542.0 g/mol

- CAS Number : 129262-08-4

- Solubility : Sparingly soluble in water; better solubility in organic solvents.

Pharmacological Applications

-

Antihypertensive Activity :

- The compound is primarily recognized for its use as an antihypertensive agent. Research has demonstrated that it functions as a calcium channel blocker, effectively lowering blood pressure by inhibiting calcium influx in vascular smooth muscle cells. This mechanism of action is critical in managing hypertension and related cardiovascular conditions .

- Coronary Vasodilation :

-

Pharmacological Comparisons :

- Comparative studies have shown that asymmetrically substituted derivatives of this compound exhibit superior pharmacological activities compared to their symmetrically substituted counterparts. For instance, nitrendipine (a related compound) has been highlighted for its enhanced efficacy in clinical settings .

Synthesis and Derivatives

The synthesis of 3,5-Pyridinedicarboxylic acid derivatives involves several chemical reactions, including:

- Michael Addition : This method has been used to create novel derivatives with non-identical ester functions. The resulting compounds have shown varied pharmacological profiles and enhanced activities compared to traditional derivatives .

- Esters and Salts : The formation of esters and salts from pyridinedicarboxylic acids has been explored for their herbicidal properties as well .

Case Studies

属性

IUPAC Name |

5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-MHUAFMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152293 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129262-08-4, 119009-46-0 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl (3S)-1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129262-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119009460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, monohydrochloride, (S-(R*,R*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。